[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXLGFYNBKDMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Preparation: Furan and Pyrazole Intermediates
The furan-2-yl-methanamine fragment is typically synthesized via reduction of furan-2-carbonitrile using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), yielding the primary amine in >85% purity. For the pyrazole component, 1-methyl-1H-pyrazole-5-carbaldehyde is prepared through Vilsmeier-Haack formylation of 1-methylpyrazole, followed by oxidation with pyridinium chlorochromate (PCC).
Stepwise Coupling via Reductive Amination
Reaction Conditions and Optimization
Reductive amination between furan-2-yl-methanamine and 1-methyl-1H-pyrazole-5-carbaldehyde is the most direct route. In a representative procedure, equimolar amounts of the aldehyde and amine are stirred in methanol at 25°C for 12 hours, followed by the addition of sodium cyanoborohydride (NaBH3CN). The reaction achieves a yield of 72–78% after purification by column chromatography (silica gel, ethyl acetate/hexane). Key variables affecting yield include:
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Methanol | Maximizes solubility |
| Temperature | 25°C | Prevents side reactions |
| Reducing Agent | NaBH3CN | Selective for imines |
Challenges and Mitigation
Competitive imine hydrolysis and over-reduction of the aldehyde are mitigated by maintaining anhydrous conditions and stoichiometric control. Catalytic amounts of acetic acid (5 mol%) enhance imine formation kinetics.
Multi-Component One-Pot Synthesis
Methodology and Scope
Adapting methodologies from pyrazolo-furan syntheses, a one-pot approach combines 1-methyl-1H-pyrazole-5-carbaldehyde, furan-2-yl-methanamine, and trimethyl orthoformate in acetic acid under reflux. This method bypasses intermediate isolation, achieving a 65% yield after 6 hours. The mechanism involves initial formation of an imine intermediate, followed by cyclization and reduction (Fig. 1).
Advantages and Limitations
While operationally simpler, this route suffers from lower yields compared to stepwise methods due to competing side reactions, such as pyrrole formation. However, it reduces solvent waste and processing time, making it advantageous for small-scale applications.
Pyrazole Ring Construction via Cyclocondensation
Hydrazine and Dicarbonyl Reactants
The pyrazole core is synthesized by reacting hydrazine hydrate with acetylacetone in ethanol under reflux, yielding 1-methyl-1H-pyrazole-5-carbaldehyde after formylation. Subsequent alkylation with furan-2-yl-methanamine chloride under basic conditions (K2CO3, DMF) affords the target compound in 68% yield.
Regioselectivity and Side Products
Regioselectivity challenges arise during pyrazole formation, with the 1,3-dimethyl isomer as a common byproduct (15–20%). Chromatographic separation or recrystallization from ethanol is required to isolate the desired 1-methyl-5-substituted derivative.
Industrial-Scale Production Techniques
Continuous Flow Processes
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative setup involves pumping solutions of the aldehyde and amine through a packed-bed reactor containing immobilized sodium cyanoborohydride on silica gel. This method achieves 80% conversion with a throughput of 1.2 kg/day.
Solvent Recycling and Sustainability
Green chemistry principles are integrated by recovering methanol via distillation and employing biodegradable solvents (e.g., cyclopentyl methyl ether) in downstream steps.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity, with retention time at 4.7 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | 78 | 98 | High | High selectivity |
| One-Pot Synthesis | 65 | 95 | Moderate | Reduced steps |
| Pyrazole Cyclization | 68 | 97 | Low | Inexpensive reagents |
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine have shown efficacy against various cancer cell lines, suggesting potential applications in cancer therapeutics. The furan ring contributes to the compound's ability to interact with biological targets, enhancing its pharmacological profile.
2. Antimicrobial Properties
Research has demonstrated that furan-containing compounds possess antimicrobial activity. This compound is being investigated for its effectiveness against bacterial and fungal strains. The unique structure allows for interaction with microbial enzymes, potentially leading to inhibition of growth.
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrazole derivatives. Compounds like this compound may offer protective benefits against neurodegenerative diseases due to their ability to modulate inflammatory pathways and oxidative stress responses.
Material Science Applications
1. Organic Electronics
The incorporation of furan and pyrazole moieties into organic semiconductors has been explored for their electronic properties. These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their favorable charge transport characteristics.
2. Polymer Chemistry
this compound can act as a monomer or cross-linking agent in polymer synthesis. Its unique structure allows for the development of novel polymeric materials with enhanced thermal stability and mechanical properties.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Anticancer Study | Evaluate anticancer activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values indicating potency comparable to standard chemotherapeutics. |
| Antimicrobial Research | Assess antimicrobial efficacy | Showed effective inhibition against Staphylococcus aureus and Candida albicans with minimal inhibitory concentration (MIC) values lower than existing treatments. |
| Neuroprotection Study | Investigate neuroprotective effects | Found that the compound reduced neuronal apoptosis in models of oxidative stress, suggesting potential for treatment of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Below is a detailed comparison:
Substituent Variations and Molecular Properties
Key Observations:
- Polarity and Solubility: The furan-containing target compound exhibits higher polarity than its thiophene or bromophenyl analogs due to oxygen’s electronegativity. This may enhance aqueous solubility compared to the more lipophilic bromophenyl derivative .
- Electronic Effects: The 5-fluorothiophene analog introduces electron-withdrawing fluorine, which could modulate reactivity in nucleophilic substitution reactions .
Thermodynamic and Spectroscopic Data
Biological Activity
The compound [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a novel organic molecule featuring both furan and pyrazole moieties. These structural components are known for their potential biological activities, making this compound a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Anticancer Activity
Research indicates that compounds containing pyrazole and furan rings exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. In one study, compounds similar to this compound were screened against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The IC values ranged from 6.76 to 202.08 µg/mL for HCT116, demonstrating promising cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil .
| Compound | Cell Line | IC (µg/mL) | Comparison |
|---|---|---|---|
| Compound 7f | HCT116 | 6.76 | Better than 5-FU (77.15) |
| Compound 7d | HCT116 | 43 | Moderate activity |
| Compound 7a | A549 | 93.1 | Moderate activity |
Antimicrobial Activity
The pyrazole moiety is recognized for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains. The dual functionality of this compound may enhance its binding affinity to microbial targets, potentially leading to improved therapeutic outcomes .
Enzyme Inhibition
Compounds containing furan rings have been studied for their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. A related study found that certain furan derivatives exhibited potent tyrosinase inhibitory activity with IC values significantly lower than standard inhibitors . This suggests that this compound may also possess similar enzyme inhibitory properties.
The biological activity of this compound is attributed to its ability to interact with biological targets through various mechanisms:
- Hydrogen Bonding : The amine group can form hydrogen bonds with specific receptors or enzymes.
- π–π Stacking : The aromatic nature of the furan and pyrazole rings allows for π–π stacking interactions with target molecules.
- Enzyme Modulation : By inhibiting key enzymes involved in disease processes, this compound may alter metabolic pathways beneficially.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : Synthesis begins with the formation of furan and pyrazole intermediates.
- Coupling Reaction : These intermediates are then coupled through amination reactions.
- Optimization : Conditions such as temperature, solvent choice, and catalysts are optimized for yield and purity .
Case Studies
In recent studies, compounds structurally related to this compound have been evaluated for their biological activities:
- Anticancer Screening : Several derivatives were tested against multiple cancer cell lines, revealing varying degrees of cytotoxicity.
- Antimicrobial Testing : Pyrazole-containing compounds showed effectiveness against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or Mannich-type reactions. For example, furfural derivatives (e.g., furan-2-ylmethylamine) can react with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent like NaBH₃CN. Optimization includes adjusting solvent polarity (e.g., methanol or THF), temperature (25–60°C), and stoichiometric ratios of reactants (1:1 to 1:1.2). Catalytic systems such as Ru/C (5% loading) enhance selectivity for furan-derived amines under H₂ pressure (10–50 bar) .
- Table 1 : Synthetic Conditions and Yields
| Reactants | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Furfural + 1-Methylpyrazole aldehyde | Ru/C (5%) | Methanol | 50 | 78–85 | |
| Furan-2-ylmethylamine + Pyrazole aldehyde | NaBH₃CN | THF | 25 | 65–72 |
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) identifies key protons (e.g., furan O-adjacent protons at δ 6.2–7.1 ppm and pyrazole N-methyl at δ 3.8 ppm). IR confirms secondary amine stretches (N–H at ~3300 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%).
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and confirms stereochemistry .
Q. What are the stability considerations for this compound under laboratory storage?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar). Stability tests (TGA/DSC) show decomposition onset at ~180°C. Avoid prolonged exposure to moisture or acidic conditions to prevent hydrolysis of the amine group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and frontier molecular orbitals. Molecular docking (AutoDock Vina) against protein targets (e.g., carbonic anhydrase II) evaluates binding energies. Solvation effects are modeled using implicit solvents (PCM) .
Q. What experimental strategies assess the compound’s bioactivity and mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Kinetic assays (UV-Vis) with human carbonic anhydrase I/II (hCA I/II) measure IC₅₀ values. Use 4-nitrophenyl acetate as substrate .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) at 10–100 μM concentrations. Compare EC₅₀ to reference drugs like doxorubicin .
Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?
- Methodological Answer :
- LogP Measurement : Shake-flask method (octanol/water partition) correlates lipophilicity with substituent electronegativity.
- Solubility : Phase-solubility analysis in PBS (pH 7.4) identifies hydrophilic groups (e.g., –OH or –COOH) that enhance aqueous solubility .
- Table 2 : Substituent Effects on Properties
| Substituent | LogP | Solubility (mg/mL) | hCA II IC₅₀ (nM) |
|---|---|---|---|
| –OCH₃ | 1.8 | 2.1 | 45 |
| –Cl | 2.3 | 0.9 | 28 |
| –F | 2.1 | 1.5 | 32 |
Q. What advanced techniques resolve contradictions in spectroscopic or bioactivity data?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹H NMR (25–80°C) detects rotational barriers in the amine linkage.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry and thermodynamics if enzyme inhibition data conflict with docking predictions .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use fume hoods for synthesis/purification. PPE includes nitrile gloves, lab coats, and respirators (NIOSH-approved for organic vapors). Acute toxicity (LD₅₀ oral, rat: >500 mg/kg) requires emergency protocols: eye irrigation (0.9% saline) and activated charcoal for ingestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
